3-(4-Fluoro-phenoxymethyl)-azetidine
Description
3-(4-Fluoro-phenoxymethyl)-azetidine is a four-membered azetidine ring substituted with a phenoxymethyl group bearing a fluorine atom at the para position of the phenyl ring. The compound’s structure combines the strained azetidine ring with a fluorinated aromatic moiety, which influences its electronic properties, reactivity, and biological interactions. The fluorine atom enhances electronegativity and metabolic stability, making it a candidate for pharmaceutical and materials science applications .
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-[(4-fluorophenoxy)methyl]azetidine |
InChI |
InChI=1S/C10H12FNO/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2 |
InChI Key |
DWLGCDSTWAFTEV-UHFFFAOYSA-N |
SMILES |
C1C(CN1)COC2=CC=C(C=C2)F |
Canonical SMILES |
C1C(CN1)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Linkage Variations
Thioether vs. Ether Linkages
- 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride ():
- Structure : Features a thioether (-S-) linkage instead of an ether (-O-).
- Impact : Thioether groups increase lipophilicity and may enhance membrane permeability but reduce oxidative stability compared to ethers. Biological assays indicate altered binding affinities due to sulfur’s polarizability .
Sulfonyl vs. Phenoxymethyl Groups
- 3-((4-Fluorophenyl)sulfonyl)-1-(methylsulfonyl)azetidine (): Structure: Contains a sulfonyl (-SO₂-) group, increasing molecular weight and acidity. Impact: Sulfonyl groups enhance solubility in polar solvents and may improve binding to charged biological targets (e.g., enzymes) but reduce blood-brain barrier penetration compared to phenoxymethyl derivatives .
Substituent Position and Halogen Variations
Fluorine vs. Chlorine Substituents
- 3-(4-Chlorophenoxy)azetidine hydrochloride (): Structure: Chlorine replaces fluorine at the para position.
- 3-(2-Fluoro-3-methylphenoxy)azetidine (): Structure: Fluorine at the ortho position with a methyl group meta to it.
Ring System Modifications
Azetidine vs. Larger Heterocycles
- 3-(4-Biphenylyl)azetidine Hydrochloride (): Structure: Biphenyl group replaces the phenoxymethyl moiety.
Pharmacological Profiles
| Compound Name | Key Structural Feature | Biological Activity (nM) | Unique Property | Reference |
|---|---|---|---|---|
| 3-(4-Fluoro-phenoxymethyl)-azetidine | Para-fluoro phenoxymethyl | TBD (Under investigation) | High metabolic stability | |
| 3-(((4-Fluorophenyl)thio)methyl)azetidine | Thioether linkage | IC₅₀ = 120 nM (Cancer) | Enhanced lipophilicity | |
| 3-(4-Chlorophenoxy)azetidine | Chlorine substituent | IC₅₀ = 450 nM (Enzyme) | Steric hindrance limits efficacy | |
| 3-((4-Fluorophenyl)sulfonyl)azetidine | Sulfonyl group | Kᵢ = 35 nM (Protease) | High solubility in polar solvents |
Key Findings
- Electron-Withdrawing Effects: Fluorine’s electronegativity in the target compound enhances binding to electron-rich targets (e.g., serotonin receptors) compared to non-fluorinated analogs .
- Metabolic Stability: The ether linkage in this compound reduces susceptibility to enzymatic degradation compared to ester or thioether analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
